![molecular formula C12H20ClNO2 B2684398 2-Chloro-N-(1-oxaspiro[5.5]undecan-4-yl)acetamide CAS No. 2411285-46-4](/img/structure/B2684398.png)
2-Chloro-N-(1-oxaspiro[5.5]undecan-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(1-oxaspiro[55]undecan-4-yl)acetamide is a synthetic organic compound characterized by its unique spirocyclic structure This compound features a spiro[55]undecane core, which is a bicyclic system where two rings share a single atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1-oxaspiro[5.5]undecan-4-yl)acetamide typically involves the reaction of 1-oxaspiro[5.5]undecane with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the chlorine atom from chloroacetyl chloride replaces a hydrogen atom on the spirocyclic core, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
2-Chloro-N-(1-oxaspiro[5.5]undecan-4-yl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the acetamide group or the spirocyclic core.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Formation of azido, cyano, or amino derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amines or alcohols.
科学研究应用
2-Chloro-N-(1-oxaspiro[5.5]undecan-4-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential antimicrobial or anticancer activities.
Industry: Utilized in the development of novel materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 2-Chloro-N-(1-oxaspiro[5.5]undecan-4-yl)acetamide involves its interaction with specific molecular targets. The chlorine atom and acetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
1-Oxaspiro[5.5]undecane: The parent compound without the chlorine and acetamide groups.
2-Chloro-N-(1-oxaspiro[5.5]undecan-4-yl)acetamide Derivatives: Compounds with different substituents replacing the chlorine atom or modifications to the acetamide group.
Uniqueness
This compound is unique due to its specific combination of a spirocyclic core, chlorine atom, and acetamide group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
2-chloro-N-(1-oxaspiro[5.5]undecan-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO2/c13-9-11(15)14-10-4-7-16-12(8-10)5-2-1-3-6-12/h10H,1-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNGERAJIQAXTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(CCO2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
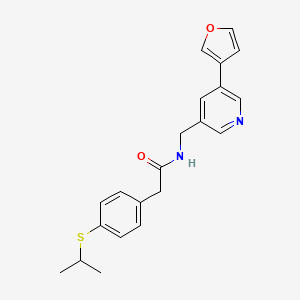
![2-[(4-Tert-butyl-2-methylphenoxy)methyl]oxirane](/img/structure/B2684317.png)
![2-(3-fluoro-4-methylphenyl)-4-(2-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2684319.png)
![2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2684324.png)
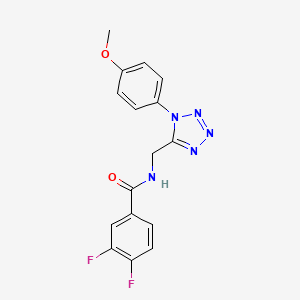
![4-(pyrrolidine-1-sulfonyl)-N-(4-{2-[4-(pyrrolidine-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2684327.png)
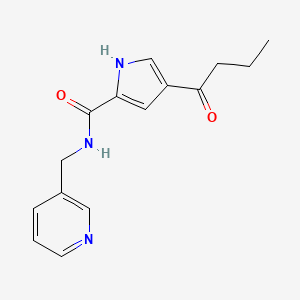
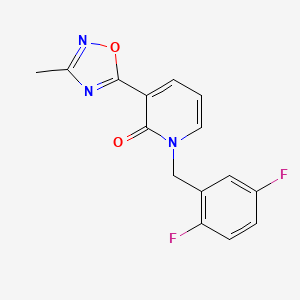
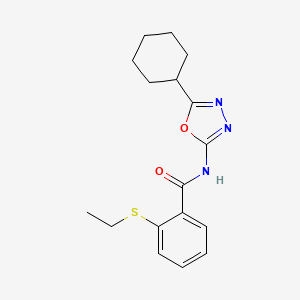


![N-(4-Fluorophenyl)-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2684336.png)
![N-(3,4-dimethoxybenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2684337.png)
![7-methoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B2684338.png)
